N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide
Description
N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-11-4-2-10(3-5-11)15(20)18-12-6-7-13(18)9-16-14(19)8-12/h2-5,12-13,17H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPCUEVNXMCNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide typically involves a multi-step process. One common method is the [3+2] cycloaddition-based one-pot synthesis. This method involves the cycloaddition of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . The reaction conditions often include the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its antibacterial and antitumor activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and modulating sleep-wake cycles . As a delta opioid agonist, it activates delta opioid receptors, leading to analgesic effects . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- 3,9-Diazabicyclo[4.2.1]nonane-9-carboxylic acid, 4-oxo-, phenylmethyl ester
Uniqueness
N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide is unique due to its specific bicyclic structure and the presence of both a sulfonamide and a carbonyl group. This combination of functional groups contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
